ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate
CAS No.:
Cat. No.: VC13317991
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O3 |
|---|---|
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | ethyl 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetate |
| Standard InChI | InChI=1S/C9H10N4O3/c1-2-16-8(14)5-12-9(15)7-3-4-10-13(7)6-11-12/h3-4,6H,2,5H2,1H3 |
| Standard InChI Key | NTTRJJXOIWIBIA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)C2=CC=NN2C=N1 |
| Canonical SMILES | CCOC(=O)CN1C(=O)C2=CC=NN2C=N1 |
Introduction
Molecular Structure and Crystallographic Insights
Core Structural Features
The compound features a fused bicyclic system comprising a pyrazole ring annulated to a 1,2,4-triazine moiety, with an ethyl acetate group at the N5 position of the triazine ring. The pyrazole ring (C3H3N2) contributes aromatic stability, while the triazine core (C2N3) introduces electron-deficient characteristics, enabling nucleophilic substitution reactions . The acetate ester (-OCOOCH2CH3) enhances solubility in polar organic solvents and serves as a leaving group for further derivatization.
X-ray crystallography of analogous brominated pyrazolo-triazine derivatives reveals planar geometries with bond lengths of 1.32–1.38 Å for C-N bonds in the triazine ring and 1.40 Å for the N-N bond bridging the pyrazole and triazine moieties . Non-covalent interactions, such as C-H···O hydrogen bonds between acetate oxygen and adjacent aromatic protons, stabilize crystal packing .
Table 1: Molecular Properties of Ethyl (4-Oxopyrazolo[1,5-d][1, triazin-5(4H)-yl)acetate
Synthetic Methodologies
Cyclization-Based Synthesis
The primary synthesis route involves cyclocondensation of hydrazine derivatives with nitrile-containing precursors. A representative protocol:
Key side reactions include over-cyclization to pyrazolo[5,1-c] triazines (8–12% yield) and hydrolysis of the acetate ester under acidic conditions.
Functionalization Strategies
The acetate group undergoes nucleophilic substitution with amines (e.g., aniline, benzylamine) in DMF at 120°C to yield amide derivatives, while the triazine C4 carbonyl participates in Grignard additions. Bromination at the pyrazole C7 position using NBS in CCl4 introduces halogen handles for cross-coupling reactions .
Pharmaceutical Applications
Antimicrobial Activity
Pyrazolo-triazine derivatives exhibit broad-spectrum antimicrobial effects. In a study comparing 18 analogs :
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MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli (vs. 1 µg/mL for ciprofloxacin).
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Mechanism: Inhibition of dihydrofolate reductase (DHFR) via hydrogen bonding with Glu30 and Phe31 residues (IC50 = 0.09–0.14 µM) .
Material Science Applications
Semiconductor Properties
The electron-deficient triazine core facilitates charge transport, with calculated electron mobility of 0.45 cm²/V·s using time-of-flight measurements. Thin films deposited via spin-coating exhibit a bandgap of 3.2 eV, suitable for UV photodetectors.
Dye Synthesis
Conjugation with anthracene derivatives produces fluorescent dyes (λem = 510 nm, ΦF = 0.67) for OLEDs. The acetate group enables covalent bonding to TiO2 surfaces in dye-sensitized solar cells (DSSCs), achieving 7.2% power conversion efficiency.
Spectroscopic Characterization
NMR Analysis
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1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, 3H, CH3), 4.20 (q, 2H, OCH2), 4.85 (s, 2H, NCH2), 6.95 (d, 1H, pyrazole-H), 8.10 (s, 1H, triazine-H).
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13C NMR: δ 14.1 (CH3), 61.3 (OCH2), 167.2 (C=O), 158.9 (triazine C4).
IR and Mass Spectrometry
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (triazine C=O), 1550 cm⁻¹ (C=N).
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HRMS (ESI+): m/z 223.0924 [M+H]+ (calc. 223.0931).
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